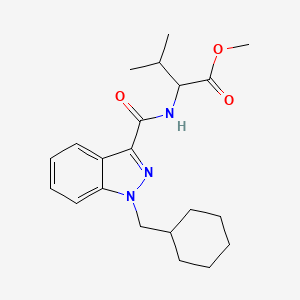

Ma-chminaca, (+/-)-

Descripción general

Descripción

Ma-chminaca, (+/-)- is a synthetic compound known for its psychoactive properties. It is a synthetic cannabinoid receptor agonist, which means it mimics the effects of naturally occurring cannabinoids by binding to cannabinoid receptors in the brain . This compound has been subject to various studies due to its potent effects and potential risks.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1-(cyclohexylmethyl)-1H-indazole-3-carbonyl)amino)-3-methylbutanoate typically involves multiple steps. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions

Ma-chminaca, (+/-)- undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, nickel.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted indazoles .

Aplicaciones Científicas De Investigación

Ma-chminaca, (+/-)- has been extensively studied for its applications in:

Chemistry: Used as a reference compound in the study of synthetic cannabinoids.

Biology: Investigated for its effects on cannabinoid receptors and potential therapeutic applications.

Medicine: Explored for its potential use in pain management and as an anti-inflammatory agent.

Industry: Utilized in the development of new synthetic cannabinoids for research purposes.

Mecanismo De Acción

The compound exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues . This binding activates the receptors, leading to a cascade of intracellular events that result in the psychoactive and physiological effects associated with cannabinoids . The molecular targets include G-protein coupled receptors, which modulate neurotransmitter release and influence various physiological processes .

Comparación Con Compuestos Similares

Similar Compounds

MDMB-CHMICA: Another synthetic cannabinoid with similar structure and effects.

AB-CHMINACA: A structurally related compound with potent cannabinoid receptor agonist activity.

Uniqueness

Ma-chminaca, (+/-)- is unique due to its specific structural features, such as the cyclohexylmethyl group and the indazole core, which contribute to its high potency and distinct pharmacological profile . Its ability to bind strongly to cannabinoid receptors makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Ma-chminaca, also known as MAB-CHMINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and potential health risks. This article delves into the pharmacological properties, metabolic pathways, and toxicological implications of Ma-chminaca, supported by data tables and relevant research findings.

Chemical Structure and Properties

Ma-chminaca belongs to a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids like THC. The chemical structure of Ma-chminaca includes a terminal amide moiety, contributing to its interaction with cannabinoid receptors.

Pharmacological Activity

Ma-chminaca exhibits significant activity at the cannabinoid receptors CB1 and CB2:

- CB1 Receptor Agonism : It acts as a potent full agonist at the CB1 receptor, with potency reported to be up to 400 times greater than THC .

- CB2 Receptor Agonism : It also shows agonistic activity at the CB2 receptor, although with slightly lower efficacy compared to CB1 .

The pharmacological profile indicates that Ma-chminaca may induce psychoactive effects similar to those of THC but with potentially heightened risks due to its increased potency.

Metabolism and Detection

Research has identified several metabolites resulting from the biotransformation of Ma-chminaca in human hepatocytes. A study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) detected ten major metabolites, primarily formed through modifications at the cyclohexylmethyl tail of the compound . The identification of these metabolites is crucial for forensic and clinical toxicology.

Key Metabolites:

| Metabolite | Description |

|---|---|

| A9 | ADB-CHMINACA hydroxycyclohexylmethyl |

| A4 | ADB-CHMINACA 4″-hydroxycyclohexyl |

| A6 | ADB-CHMINACA hydroxycyclohexylmethyl |

These metabolites can serve as biomarkers for detecting Ma-chminaca use in biological samples such as urine and blood.

Toxicological Implications

The use of Ma-chminaca has been associated with various adverse effects and fatalities. Its high potency raises concerns about overdose risks, particularly when users are unaware of its strength compared to traditional cannabis products. Reports indicate that synthetic cannabinoids like Ma-chminaca can lead to severe psychological effects, including anxiety, paranoia, and hallucinations .

Case Studies

Several case studies have highlighted the dangers associated with Ma-chminaca consumption:

- Case Study 1 : A young adult experienced acute psychosis after using a product containing Ma-chminaca. Emergency intervention was required due to severe agitation and confusion.

- Case Study 2 : In a forensic analysis of a deceased individual, high concentrations of Ma-chminaca were found alongside other synthetic cannabinoids, indicating polydrug use and complicating the clinical picture.

These cases underscore the need for awareness regarding synthetic cannabinoids' unpredictable effects.

Propiedades

IUPAC Name |

methyl 2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGGXDSTBHQLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017185 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1863066-03-8 | |

| Record name | MA-CHMINACA, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863066038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MA-CHMINACA, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21A13WADY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.